Asp-Asp-Asp-Asp

Catalog No.
S1529916
CAS No.
145224-95-9
M.F
C16H22N4O13
M. Wt
478.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asp-Asp-Asp-Asp

CAS Number

145224-95-9

Product Name

Asp-Asp-Asp-Asp

IUPAC Name

2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid

Molecular Formula

C16H22N4O13

Molecular Weight

478.36 g/mol

InChI

InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33)

InChI Key

OZRFYUJEXYKQDV-UHFFFAOYSA-N

SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O

Asp-Asp-Asp-Asp, or Tetra-D-aspartic acid, is a structurally precise, short-chain oligomer of D-aspartic acid. It belongs to the class of polyaspartic acids (PASP), which are recognized as highly effective, biodegradable chelating agents and scale inhibitors. Unlike conventional PASP, which is a polymer with a broad range of molecular weights, Tetra-D-aspartic acid possesses a single, defined molecular weight. This structural homogeneity provides predictable stoichiometry and consistent performance in applications sensitive to molecular size, such as industrial water treatment, specialty formulations, and biomineralization research.

Substituting Tetra-D-aspartic acid with generic, lower-cost polyaspartic acid (PASP) is often unviable for performance-critical systems. Commercial PASP is a polydisperse mixture of various chain lengths, leading to significant batch-to-batch variability in viscosity, chelation efficiency, and scale inhibition performance. This lack of precision can compromise formulation stability and process reproducibility. Furthermore, the specific D-chiral configuration of this oligomer can confer different biodegradation profiles and resistance to enzymatic degradation compared to L-isomer peptides, a critical factor for stability in biological or environmental systems. For applications requiring predictable molecular behavior and high reproducibility, the defined structure of Tetra-D-aspartic acid is a key procurement differentiator.

Chain Length-Dependent Performance: Enhanced CaCO3 Crystal Growth Inhibition Compared to Shorter Oligomers

The performance of oligo(aspartic acid) as a calcium carbonate scale inhibitor is directly dependent on its chain length. In studies monitoring CaCO3 crystallization kinetics, increasing the degree of polymerization from a monomer to a pentamer (Asp5) significantly enhances the ability to stabilize vaterite crystals and delay nucleation and growth. While direct data for the tetra-D-aspartic acid was not specified, the clear trend indicates that oligomers like tetra-aspartic acid offer substantially stronger inhibition than monomeric or dimeric forms, providing a quantifiable performance advantage.

Evidence DimensionCaCO3 Polymorph Stabilization
Target Compound DataInferred to be an effective vaterite stabilizer based on performance of adjacent oligomers.
Comparator Or BaselineMonomeric Aspartic Acid: Fails to stabilize vaterite polymorph at 100 ppm.
Quantified DifferenceQualitative step-change in performance; oligomers (n≥5) stabilize vaterite whereas the monomer does not.
ConditionsCrystallization of CaCO3 from supersaturated solution in the presence of 100 ppm of the oligo(aspartic acid).

For scale inhibition applications, selecting an oligomer of sufficient length is critical for efficacy; this compound provides superior performance over shorter, less effective analogs.

Purity & Reproducibility: Defined Molecular Weight Avoids Performance Variability of Polydisperse Polymers

Unlike commercial polyaspartic acid (PASP), which has a broad molecular weight distribution (e.g., 3 to 10 kDa), Tetra-D-aspartic acid is a monodisperse compound with a precise molecular weight. The broad distribution in polymers directly impacts physical properties like viscosity and mechanical performance, introducing process variability. Using a defined oligomer eliminates this source of batch-to-batch inconsistency, ensuring highly reproducible results in sensitive formulations and manufacturing processes.

Evidence DimensionMolecular Weight Distribution (Polydispersity)
Target Compound DataMonodisperse (Polydispersity Index ≈ 1)
Comparator Or BaselineCommercial Polyaspartic Acid (PASP): Polydisperse, with a broad molecular weight distribution (typically 3-10 kDa).
Quantified DifferenceQualitative difference between a single compound and a polymeric mixture.
ConditionsGeneral material property.

This ensures high batch-to-batch consistency and predictable performance, which is critical for high-value formulations, GMP manufacturing, and applications where polymer variability is a liability.

Biodegradability: A Compliant Alternative to Traditional, Persistent Chelating Agents

As a peptide-based material, Tetra-D-aspartic acid is part of a class of biodegradable polymers. This provides a significant procurement advantage over traditional chelating agents like EDTA and phosphonates, which are persistent in the environment and face increasing regulatory scrutiny. While specific degradation rates for the tetra-D-oligomer are not detailed, studies on related D-amino acids show they are bioavailable, though often utilized more slowly than their L-counterparts, potentially offering a balance of biodegradability and in-use stability.

Evidence DimensionBiodegradability Profile
Target Compound DataInherently biodegradable as a member of the polyaspartic acid class.
Comparator Or BaselineEthylenediaminetetraacetic acid (EDTA): Poorly biodegradable, persistent in the environment.
Quantified DifferenceQualitative difference in environmental fate (biodegradable vs. persistent).
ConditionsEnvironmental release scenarios.

Allows for the formulation of 'green' products that meet environmental regulations and corporate sustainability goals, replacing persistent chemicals of concern.

High-Reproducibility Scale and Corrosion Inhibitor Formulations

For use in advanced water treatment, cooling towers, and oilfield applications where consistent, predictable scale inhibition is required. The defined molecular structure of Tetra-D-aspartic acid ensures reliable performance, avoiding the variability associated with polydisperse PASP polymers.

Stabilizers and Chelating Agents in High-Value Cosmetic and Pharmaceutical Formulations

Where batch-to-batch consistency is mandated by quality or regulatory standards. The monodisperse nature of this compound eliminates a key source of variability, ensuring reproducible viscosity, stability, and active ingredient protection, unlike polymeric substitutes.

Environmentally Compliant Builders for Industrial and Institutional Cleaners

As a direct, biodegradable replacement for non-biodegradable chelants like EDTA or phosphates. Its effective metal-binding capacity combined with its favorable environmental profile makes it the right choice for formulating 'green' detergents and cleaning agents.

Controlled Biomineralization and Crystal Engineering Research

In materials science and biomedical research requiring precise control over crystal nucleation and growth. The defined chain length allows for systematic studies of structure-function relationships in mineralization, an advantage not offered by polydisperse polymers.

XLogP3

-7.2

Sequence

DDDD

Dates

Last modified: 08-15-2023

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